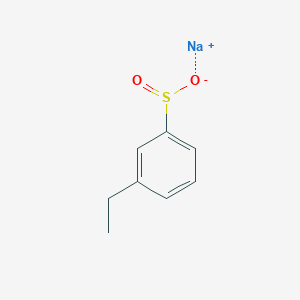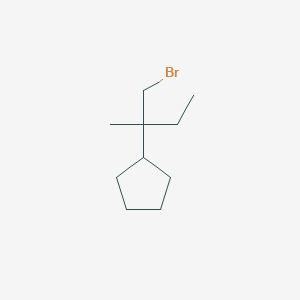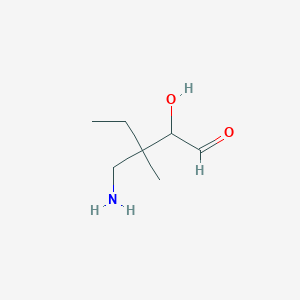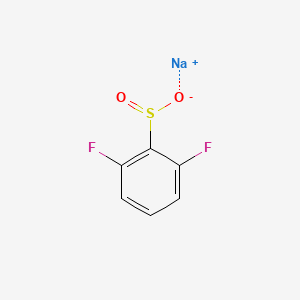
2,6-Difluorobenzenesulfinic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its utility in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,6-difluorobenzene followed by neutralization with a sodium base. The general synthetic route can be summarized as follows:
Sulfonation: 2,6-Difluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinic acid group.
Neutralization: The resulting 2,6-difluorobenzenesulfinic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise addition of reagents and temperature control is common to achieve high yields and purity.
化学反应分析
Types of Reactions
2,6-Difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,6-difluorobenzenethiol.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like amines, alcohols, and thiols can react with the sulfinic acid group under mild conditions.
Major Products
Oxidation: 2,6-Difluorobenzenesulfonic acid.
Reduction: 2,6-Difluorobenzenethiol.
Substitution: Various sulfonamides, sulfones, and other organosulfur compounds.
科学研究应用
2,6-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds. It serves as a sulfonylating agent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can form covalent bonds with various molecular targets, leading to the formation of stable products. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
相似化合物的比较
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain chemical reactions.
2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.
2,6-Difluorobenzenesulfonic acid sodium salt: An oxidized form of the compound with different chemical properties.
Uniqueness
2,6-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The specific positioning of the fluorine atoms also influences its interaction with molecular targets, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C6H3F2NaO2S |
|---|---|
分子量 |
200.14 g/mol |
IUPAC 名称 |
sodium;2,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI 键 |
FHRYGPWVAFDGKN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1)F)S(=O)[O-])F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
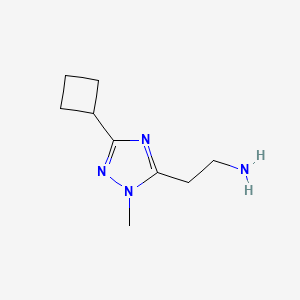
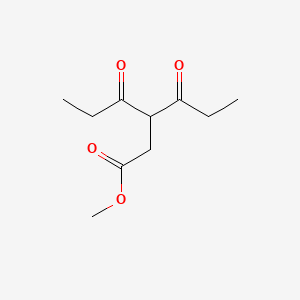
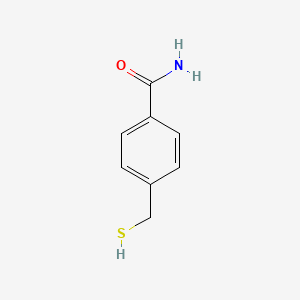
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
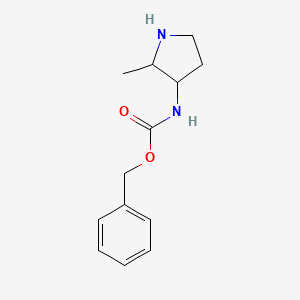
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
